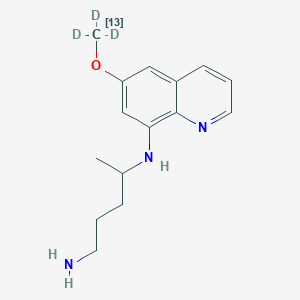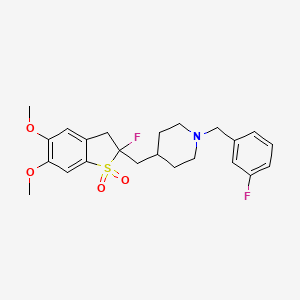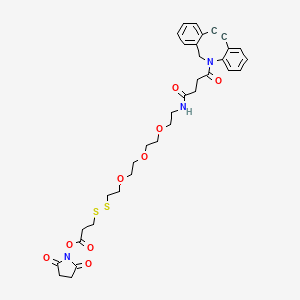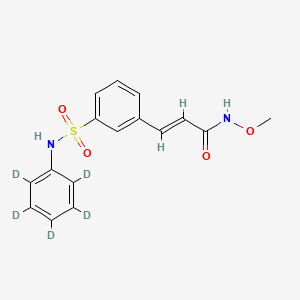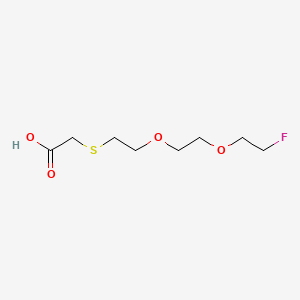
F-Peg2-S-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of F-Peg2-S-cooh involves the conjugation of polyethylene glycol with a sulfonic acid group. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the successful attachment of the sulfonic acid group to the PEG chain. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
F-Peg2-S-cooh undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
F-Peg2-S-cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Wirkmechanismus
The mechanism of action of F-Peg2-S-cooh involves its ability to modify the surface properties of molecules and materials. The sulfonic acid group provides a site for further chemical modifications, while the PEG chain enhances solubility and biocompatibility. This combination allows this compound to interact with various molecular targets and pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
F-Peg2-COOH: Similar to F-Peg2-S-cooh but lacks the sulfonic acid group.
PEG-Sulfonic Acid: A broader category of compounds that include various PEG chains with sulfonic acid groups.
Uniqueness
This compound is unique due to its specific combination of a PEG chain with a sulfonic acid group, providing both solubility and reactivity. This makes it particularly useful in applications requiring surface modification and biocompatibility .
Eigenschaften
Molekularformel |
C8H15FO4S |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
InChI-Schlüssel |
HXWWOPHPPNBCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCSCC(=O)O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



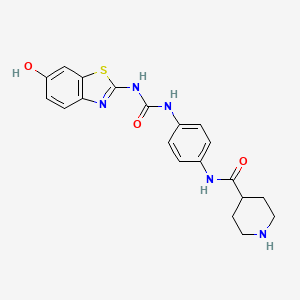

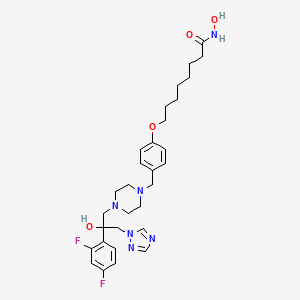
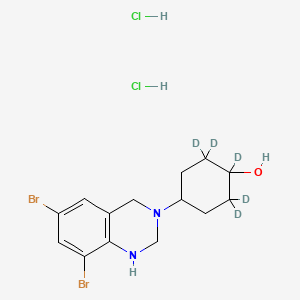

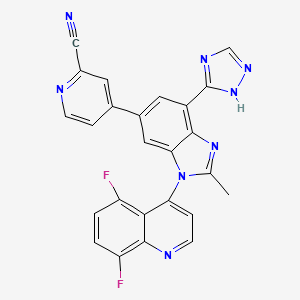

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
